molecular formula C26H19N7O6S4 B11103502 N-(4-methoxy-2-nitrophenyl)-2-[(6-{[(E)-{4-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-3-nitrophenyl}methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetamide

N-(4-methoxy-2-nitrophenyl)-2-[(6-{[(E)-{4-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-3-nitrophenyl}methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetamide

Cat. No.: B11103502
M. Wt: 653.7 g/mol
InChI Key: GRBPPVYGCOIWHK-UHFFFAOYSA-N
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Description

N-(4-METHOXY-2-NITROPHENYL)-2-[(6-{[(E)-{4-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]-3-NITROPHENYL}METHYLENE]AMINO}-1,3-BENZOTHIAZOL-2-YL)SULFANYL]ACETAMIDE is a complex organic compound that features multiple functional groups, including nitro, methoxy, thiadiazole, and benzothiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-METHOXY-2-NITROPHENYL)-2-[(6-{[(E)-{4-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]-3-NITROPHENYL}METHYLENE]AMINO}-1,3-BENZOTHIAZOL-2-YL)SULFANYL]ACETAMIDE typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, such as 4-methoxy-2-nitroaniline and 5-methyl-1,3,4-thiadiazole-2-thiol, followed by coupling reactions to form the final product. Reaction conditions often include the use of solvents like dichloromethane or ethanol, catalysts such as palladium or copper, and temperature control to optimize yields.

Industrial Production Methods

In an industrial setting, the production of this compound would require scaling up the laboratory synthesis methods. This involves optimizing reaction conditions for large-scale reactions, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-METHOXY-2-NITROPHENYL)-2-[(6-{[(E)-{4-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]-3-NITROPHENYL}METHYLENE]AMINO}-1,3-BENZOTHIAZOL-2-YL)SULFANYL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas with a palladium catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, palladium on carbon, sodium borohydride, and various nucleophiles. Reaction conditions may involve specific temperatures, pressures, and solvents to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce new functional groups into the aromatic ring.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. Researchers can study these derivatives to develop new therapeutic agents.

Medicine

In medicinal chemistry, this compound could serve as a lead compound for drug development. Its structural features may interact with specific biological targets, providing a basis for designing new drugs with improved efficacy and safety profiles.

Industry

In the industrial sector, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(4-METHOXY-2-NITROPHENYL)-2-[(6-{[(E)-{4-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]-3-NITROPHENYL}METHYLENE]AMINO}-1,3-BENZOTHIAZOL-2-YL)SULFANYL]ACETAMIDE depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-METHOXY-2-NITROPHENYL)-2-[(6-{[(E)-{4-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]-3-NITROPHENYL}METHYLENE]AMINO}-1,3-BENZOTHIAZOL-2-YL)SULFANYL]ACETAMIDE
  • N-(4-METHOXY-2-NITROPHENYL)-2-[(6-{[(E)-{4-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]-3-NITROPHENYL}METHYLENE]AMINO}-1,3-BENZOTHIAZOL-2-YL)SULFANYL]ACETAMIDE

Uniqueness

This compound is unique due to its combination of functional groups, which provide a wide range of chemical reactivity and potential applications. Its structure allows for multiple points of chemical modification, making it a versatile compound for research and industrial purposes.

Properties

Molecular Formula

C26H19N7O6S4

Molecular Weight

653.7 g/mol

IUPAC Name

N-(4-methoxy-2-nitrophenyl)-2-[[6-[[4-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-3-nitrophenyl]methylideneamino]-1,3-benzothiazol-2-yl]sulfanyl]acetamide

InChI

InChI=1S/C26H19N7O6S4/c1-14-30-31-26(41-14)42-22-8-3-15(9-21(22)33(37)38)12-27-16-4-6-19-23(10-16)43-25(29-19)40-13-24(34)28-18-7-5-17(39-2)11-20(18)32(35)36/h3-12H,13H2,1-2H3,(H,28,34)

InChI Key

GRBPPVYGCOIWHK-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(S1)SC2=C(C=C(C=C2)C=NC3=CC4=C(C=C3)N=C(S4)SCC(=O)NC5=C(C=C(C=C5)OC)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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